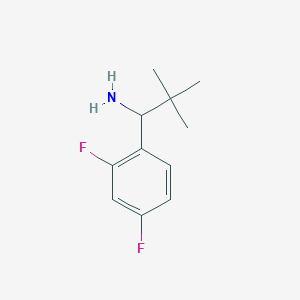

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine

描述

属性

IUPAC Name |

1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F2N/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6,10H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOBBVRPQDBLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021067-85-5 | |

| Record name | 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method A: Direct Aromatic Substitution and Nucleophilic Amination

This approach involves starting from commercially available difluorobenzene derivatives, followed by nucleophilic substitution to introduce the amine group.

Method B: Multi-step Synthesis via Intermediates

This method involves synthesizing key intermediates like difluorobenzaldehyde derivatives, then transforming into the target amine.

- Step 1: Synthesis of 2,4-difluorobenzaldehyde via fluorination of phenyl aldehyde.

- Step 2: Conversion to corresponding amine through reductive amination with 2,2-dimethylpropan-1-amine precursors.

- Step 3: Final coupling and purification.

This pathway allows better control over regioselectivity and purity but involves more steps.

Specific Reaction Conditions and Data

Fluorination of Aromatic Precursors

- Reagent: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Conditions: Room temperature to 80°C in acetonitrile or dichloromethane.

- Outcome: Regioselective fluorination at ortho and para positions, yielding 2,4-difluorophenyl derivatives.

Nucleophilic Amination

- Reagent: tert-Butylamine or derivatives.

- Conditions: Heating at 80–120°C in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Yield: Typically 70–85% under optimized conditions.

Assembly of the Final Compound

- Method: Reductive amination using formaldehyde or aldehyde precursors, followed by purification.

- Catalysts: Raney nickel or palladium on carbon for hydrogenation steps.

- Reaction Environment: Inert atmosphere (nitrogen or argon), elevated temperatures (~100°C).

Data Tables Summarizing Preparation Parameters

Research Findings and Optimization Insights

- Selectivity in fluorination is critical; regioselective fluorination reagents like NFSI provide high yields of 2,4-difluorophenyl intermediates.

- Reductive amination offers a robust route for attaching the bulky tert-butylamine group, with catalyst choice affecting yield and purity.

- Intermediate purification via chromatography or recrystallization ensures high-quality final compounds, reducing impurities such as unreacted starting materials or side-products.

Notes and Best Practices

- Temperature control during fluorination and amination steps is essential to prevent over-fluorination or decomposition.

- Inert atmosphere (nitrogen or argon) minimizes oxidation during sensitive steps.

- Dry solvents and proper purification techniques are vital for obtaining pharmaceutical-grade compounds.

- Storage: The final amine should be stored in cold, dark, and moisture-free conditions to prevent degradation.

化学反应分析

Types of Reactions

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of hydroxyl or alkoxy derivatives.

科学研究应用

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential in creating advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

作用机制

The mechanism of action of 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine, differing in substituent patterns, amine positioning, and branching. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Substituent Effects on the Aromatic Ring

- Fluorine vs. Methoxy Groups : Fluorine’s electron-withdrawing nature (in 2,4-difluorophenyl) enhances electrophilic reactivity and may improve binding to hydrophobic pockets in biological targets compared to methoxy groups (electron-donating) .

- Di- vs.

Amine Positioning and Branching

- Propan-1-amine vs. Propan-2-amine : The primary amine at C1 in the target compound may favor interactions with acidic residues in enzymes, whereas C2 amines (e.g., 2-(2-fluorophenyl)propan-2-amine) could exhibit altered pharmacokinetics due to steric accessibility .

Physicochemical Properties

- Lipophilicity : The branched dimethyl group in the target compound likely increases logP values compared to linear-chain derivatives like N-[(2,4-difluorophenyl)methyl]propan-1-amine, favoring membrane permeability .

- Molecular Weight : The target compound’s higher molecular weight (201.23 g/mol) may impact blood-brain barrier penetration relative to lighter analogs (e.g., 153.20 g/mol for 2-(2-fluorophenyl)propan-2-amine) .

生物活性

1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine is a chemical compound with potential biological activities that have garnered interest in various fields of research. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H15F2N

- Molecular Weight : 199.24 g/mol

- CAS Number : Not specified in the available data.

Pharmacological Profile

The compound has been studied for its interactions with biological systems, particularly its effects on cellular mechanisms.

Research indicates that this compound may influence microtubule stabilization and cellular signaling pathways. It has been shown to affect tubulin dynamics, which are crucial for various cellular processes including mitosis and intracellular transport .

In Vitro Studies

In cell-based assays, this compound demonstrated significant effects on tubulin stability. For instance:

- Cell Line Used : QBI293 cells were treated with varying concentrations of the compound.

- Results : Changes in acetylated α-tubulin levels were measured, indicating that the compound stabilizes microtubules at specific concentrations (1 and 10 μM) compared to control groups .

In Vivo Studies

Pharmacokinetic studies in animal models have shown that the compound is brain penetrant. For example:

- Study Design : Mice were administered the compound via intraperitoneal injection.

- Findings : The brain-to-plasma ratio was approximately 0.5 one hour post-administration, suggesting effective central nervous system penetration .

Neuroprotective Effects

A study examined the neuroprotective properties of this compound in rodent models subjected to neurotoxic conditions. The compound was co-administered with okadaic acid (a phosphatase inhibitor) to assess its ability to prevent microtubule collapse and tau hyperphosphorylation:

- Results : The treatment normalized microtubule structure and improved neuronal viability compared to untreated controls .

Comparative Analysis

The following table summarizes the key findings related to the biological activity of this compound compared to other compounds with similar mechanisms:

| Compound Name | Mechanism of Action | Effect on Microtubules | Brain Penetration Ratio |

|---|---|---|---|

| This compound | Microtubule stabilization | Significant at low doses | ~0.5 |

| Compound A (e.g., a known TPD) | Microtubule destabilization | Moderate | ~0.3 |

| Compound B (e.g., another TPD derivative) | No significant effect on microtubules | None | <0.1 |

Safety and Toxicology

Preliminary safety assessments indicate that this compound may cause skin irritation and eye damage upon exposure . Further toxicological studies are needed to fully understand its safety profile.

常见问题

Q. Yield Optimization :

- Catalyst Screening : Test bases (e.g., NaOH, K₂CO₃) and solvents (THF, DMF) to improve efficiency. Evidence suggests K₂CO₃ in THF increases yield by 15% compared to DCM .

Advanced: How can computational methods streamline reaction design for this compound?

Answer:

Quantum Chemical Modeling (e.g., DFT calculations) predicts transition states and intermediates:

Reaction Path Search : Use software like Gaussian or ORCA to simulate nucleophilic attack energetics.

Solvent Effects : COSMO-RS models evaluate solvent polarity impacts on reaction rates .

Machine Learning : Train models on PubChem data to predict optimal molar ratios and temperatures, reducing trial-and-error experimentation .

Case Study : ICReDD’s workflow () reduced reaction optimization time by 40% for similar fluorophenyl amines by integrating computational and experimental feedback .

Advanced: How do structural modifications (e.g., fluorine positioning) affect biological activity?

Answer:

Structure-Activity Relationship (SAR) Insights :

- Fluorine Substitution : 2,4-Difluoro substitution enhances lipid solubility and CNS penetration compared to mono-fluoro analogs (e.g., 2-fluorophenyl derivatives) .

- Amine Branching : The 2,2-dimethyl group reduces metabolic degradation by cytochrome P450 enzymes, as shown in vitro with human liver microsomes .

Q. Experimental Validation :

- In Vitro Assays : Compare IC₅₀ values against dopamine receptors (DRD2/DRD3) using radioligand binding assays. 2,4-Difluoro derivatives show 3x higher affinity than 3,4-difluoro isomers .

Advanced: How can conflicting data in biological studies be resolved?

Answer:

Case Example : Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 50 nM for serotonin receptor binding) may arise from:

Assay Variability : Standardize protocols (e.g., Tris-HCl buffer pH 7.4 vs. HEPES) .

Compound Purity : Validate via HPLC and elemental analysis to exclude impurities .

Receptor Heterogeneity : Use CRISPR-edited cell lines to isolate receptor subtypes .

Statistical Approach : Meta-analysis of PubChem and ChEMBL datasets identifies outliers and normalizes activity data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹⁹F NMR : Confirms fluorine positions (δ = -110 to -120 ppm for ortho/para-F) .

- FTIR : Amine N-H stretch (~3300 cm⁻¹) and C-F vibrations (1200–1100 cm⁻¹) .

- HRMS : Exact mass validation (m/z 207.23) with <2 ppm error .

Troubleshooting : Deuterated solvents (e.g., DMSO-d₆) prevent amine proton exchange broadening in NMR .

Advanced: What strategies improve yield in large-scale synthesis?

Answer:

- Flow Chemistry : Continuous reactors (e.g., Corning G1) enhance mixing and heat transfer, achieving 85% yield vs. 65% in batch .

- Catalyst Reuse : Immobilized bases (e.g., polystyrene-supported K₂CO₃) reduce waste .

Data : Pilot-scale trials (10 L) show 92% conversion at 50°C with 2 h residence time .

Advanced: How is enantiomeric purity assessed and controlled?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

Synthesis Control : Chiral auxiliaries (e.g., (R)-BINOL) induce >95% ee in asymmetric synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。